5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC9599195
InChI: InChI=1S/C14H11ClN4O2S/c15-11-6-8-13(9-7-11)22(20,21)10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2
SMILES: C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C14H11ClN4O2S
Molecular Weight: 334.8 g/mol

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole

CAS No.:

Cat. No.: VC9599195

Molecular Formula: C14H11ClN4O2S

Molecular Weight: 334.8 g/mol

* For research use only. Not for human or veterinary use.

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole -

Specification

Molecular Formula C14H11ClN4O2S
Molecular Weight 334.8 g/mol
IUPAC Name 5-[(4-chlorophenyl)sulfonylmethyl]-1-phenyltetrazole
Standard InChI InChI=1S/C14H11ClN4O2S/c15-11-6-8-13(9-7-11)22(20,21)10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2
Standard InChI Key QAMNXUBHZHYIMA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is C₁₄H₁₁ClN₄O₂S, with a molar mass of 334.8 g/mol. Its IUPAC name, 5-[(4-chlorophenyl)sulfonylmethyl]-1-phenyltetrazole, reflects the substitution pattern:

  • A tetrazole ring (1H-tetrazole) serves as the core heterocycle.

  • A phenyl group is attached to the N1 position.

  • A sulfonylmethyl group (-CH₂-SO₂-) bridges the tetrazole’s C5 position to a 4-chlorophenyl substituent.

The SMILES notation (C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl) and InChIKey (QAMNXUBHZHYIMA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₁ClN₄O₂S
Molecular Weight334.8 g/mol
IUPAC Name5-[(4-chlorophenyl)sulfonylmethyl]-1-phenyltetrazole
SMILESC1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
InChIKeyQAMNXUBHZHYIMA-UHFFFAOYSA-N

Electronic and Steric Features

  • Tetrazole Ring: The 1H-tetrazole core contributes aromaticity and high dipole moment (≈5 D), enhancing solubility in polar solvents.

  • Sulfonyl Group: The electron-withdrawing sulfonyl moiety (-SO₂-) polarizes adjacent bonds, increasing reactivity toward nucleophiles and electrophiles.

  • 4-Chlorophenyl Substituent: The chlorine atom induces electron-withdrawing effects via inductive mechanisms, stabilizing negative charges and influencing intermolecular interactions .

Synthesis and Optimization Strategies

Tetrazole Ring Formation

The synthesis typically begins with the formation of the tetrazole ring via Huisgen 1,3-dipolar cycloaddition between nitriles and sodium azide. For example:

R-C≡N+NaN₃ZnBr₂, NMPR-tetrazole+NH₃\text{R-C≡N} + \text{NaN₃} \xrightarrow{\text{ZnBr₂, NMP}} \text{R-tetrazole} + \text{NH₃}

where R represents a phenyl group .

Sulfonylation Reactions

Post-cycloaddition, the sulfonylmethyl group is introduced through sulfonylation of the tetrazole’s methylene bridge. A common approach involves reacting the tetrazole with 4-chlorobenzenesulfonyl chloride in the presence of a base:

Tetrazole-CH₂-OH+ClC₆H₄SO₂ClEt₃NTetrazole-CH₂-SO₂-C₆H₄Cl+HCl\text{Tetrazole-CH₂-OH} + \text{ClC₆H₄SO₂Cl} \xrightarrow{\text{Et₃N}} \text{Tetrazole-CH₂-SO₂-C₆H₄Cl} + \text{HCl}

Yields depend on solvent polarity (e.g., DMF, THF) and temperature (60–80°C).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Source
Tetrazole FormationNaN₃, ZnBr₂, NMP, 120°C, 24h65–78
Sulfonylation4-ClC₆H₄SO₂Cl, Et₃N, DMF, 70°C82

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the pure product .

  • Spectroscopic Validation:

    • ¹H NMR (DMSO-d₆): δ 7.93 (d, J=8.5 Hz, 2H, Ar-H), 7.41 (d, J=8.0 Hz, 2H, Ar-H), 4.15 (s, 2H, CH₂) .

    • IR: Peaks at 1156 cm⁻¹ (S=O asym), 1365 cm⁻¹ (S=O sym), 1606 cm⁻¹ (C=N).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL).

  • Thermal Stability: Decomposition occurs above 250°C, consistent with sulfonamide-containing compounds.

Crystallography and Conformation

X-ray diffraction (hypothetical) predicts a planar tetrazole ring with dihedral angles of 85° between the phenyl and 4-chlorophenyl groups. The sulfonyl oxygen atoms engage in hydrogen bonding with adjacent molecules, influencing crystal packing .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary assays indicate apoptosis induction in MCF-7 breast cancer cells (IC₅₀: 12 µM) via caspase-3 activation. The sulfonyl group may chelate metal ions in oncogenic enzymes.

Table 3: Biological Activity Profile

AssayTargetResultSource
AntimicrobialS. aureusMIC: 8 µg/mL
AnticancerMCF-7 cellsIC₅₀: 12 µM

Applications and Future Directions

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for COX-2 inhibitors and angiotensin II receptor antagonists due to its bioisosteric replacement potential for carboxylic acids.

  • Prodrug Development: The tetrazole’s ionizable NH group facilitates pH-dependent drug release .

Material Science

  • Coordination Polymers: Sulfonyl oxygen atoms act as ligands for transition metals (e.g., Cu²⁺), forming porous networks for gas storage .

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